3-(Butylaminocarbonyl)phenylboronic acid

Regioselectivity Suzuki–Miyaura coupling Enzyme inhibition

This meta‑substituted phenylboronic acid building block is essential for precise SAR campaigns where substitution pattern dictates target binding. Its 3‑butylaminocarbonyl group uniquely tunes electronic effects and diol‑binding selectivity compared to para‑regioisomers, ensuring reproducible Suzuki coupling and enzyme inhibition data. At ≥98% purity, it minimizes catalyst poisoning and simplifies purification. Available in bulk (5 g, 25 g) from multiple global manufacturers, securing your supply chain.

Molecular Formula C11H16BNO3
Molecular Weight 221.06 g/mol
CAS No. 397843-70-8
Cat. No. B1274008
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Butylaminocarbonyl)phenylboronic acid
CAS397843-70-8
Molecular FormulaC11H16BNO3
Molecular Weight221.06 g/mol
Structural Identifiers
SMILESB(C1=CC(=CC=C1)C(=O)NCCCC)(O)O
InChIInChI=1S/C11H16BNO3/c1-2-3-7-13-11(14)9-5-4-6-10(8-9)12(15)16/h4-6,8,15-16H,2-3,7H2,1H3,(H,13,14)
InChIKeyUMTGJEHDHSYNMS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Butylaminocarbonyl)phenylboronic Acid (CAS 397843-70-8): Meta‑Substituted Boronic Acid Intermediate for Regioselective Organic Synthesis and Enzyme Inhibition


3‑(Butylaminocarbonyl)phenylboronic acid (CAS 397843‑70‑8) is a meta‑substituted phenylboronic acid derivative bearing a butylaminocarbonyl group at the 3‑position. With the molecular formula C₁₁H₁₆BNO₃ and a molecular weight of 221.06 g/mol, this compound is primarily employed as a strategic boronic acid building block for Suzuki–Miyaura cross‑coupling reactions and as a scaffold for the development of serine hydrolase inhibitors [1]. Its substitution pattern—a meta‑arranged carboxamide side chain—fundamentally distinguishes it from para‑ and ortho‑regioisomers, thereby dictating its electronic profile, diol‑binding behavior, and resulting synthetic outcomes [2]. As a fine chemical intermediate, it is commercially available from specialty suppliers in research‑grade quantities at purities of 97–98% .

Why 3‑(Butylaminocarbonyl)phenylboronic Acid Cannot Be Replaced by Its Para‑Isomer or Other Generic Phenylboronic Acids


Substitution of 3‑(butylaminocarbonyl)phenylboronic acid with its para‑regioisomer (CAS 252663‑48‑2) or with unsubstituted phenylboronic acid is scientifically unjustified without explicit experimental re‑validation. In phenylboronic acid chemistry, the position of the substituent relative to the boron atom profoundly alters both the acidity constant (pKa) and the Lewis acidity of the boron center [1]. Meta‑substituted phenylboronic acids exhibit distinct reactivity profiles in Suzuki–Miyaura couplings compared to their para‑counterparts due to divergent electron‑withdrawing effects mediated by the carboxamide linker; this directly influences transmetalation rates and catalyst compatibility [2]. Moreover, in biological contexts, the meta‑positioned butylaminocarbonyl group dictates steric interactions with enzyme active sites (e.g., serine hydrolases) and modulates diol‑binding selectivity in saccharide sensor designs, outcomes that cannot be recapitulated by the para‑isomer or by simpler phenylboronic acid analogs [3]. Therefore, treat this specific CAS as a non‑interchangeable starting material; data generated with regioisomers are not transferable.

Quantitative Differentiation Evidence for 3‑(Butylaminocarbonyl)phenylboronic Acid: Purity, Isomer Selectivity, and Commercial Viability


Meta‑Substitution Versus Para‑Isomer: Regiochemical Selectivity in Medicinal Chemistry and Catalysis

The meta‑positioning of the butylaminocarbonyl group on the phenyl ring fundamentally alters the compound's physicochemical properties relative to the para‑isomer (CAS 252663‑48‑2). A systematic review of monosubstituted phenylboronic acids confirms that the acidity constant (pKa) of meta‑substituted boronic acids differs measurably from that of para‑substituted isomers due to variations in inductive electronic effects transmitted through the aromatic ring [1]. This pKa divergence directly influences the pH‑dependent binding affinity for cis‑diols and the catalytic efficiency in palladium‑mediated cross‑couplings. In enzyme inhibition assays targeting serine hydrolases, the spatial orientation of the butyl side chain in the meta‑position imposes distinct steric constraints on active‑site access that are absent in the para‑regioisomer, thereby altering inhibitory potency [2].

Regioselectivity Suzuki–Miyaura coupling Enzyme inhibition

Quantitative Purity Benchmarking Against Direct Commercial Analogs

While the target compound itself lacks head‑to‑head functional data against the para‑isomer, a direct comparison of commercially available specifications reveals a critical differentiation point: 3‑(butylaminocarbonyl)phenylboronic acid is routinely offered at a minimum purity of 98% (Aladdin B184282, Leyan 1246586), whereas the para‑isomer (CAS 252663‑48‑2) is commonly supplied at a lower specification of 97% purity . This 1% absolute purity difference is significant for sensitive catalytic applications where trace impurities (particularly anhydride‑derived oligomers) can poison palladium catalysts or generate off‑target products in cross‑coupling sequences. Furthermore, the meta‑compound is available in a wider array of packaging formats (50 mg to 25 g) with published certificate‑of‑analysis availability, providing verifiable batch consistency [1].

Chemical purity Procurement specification Quality control

Pricing and Supply Chain Viability: Comparative Cost‑per‑Gram Analysis

Procurement decisions often hinge on unit economics and supply chain robustness. At the 1‑gram scale, 3‑(butylaminocarbonyl)phenylboronic acid is priced at approximately $123.90 (Aladdin B184282), while the structurally analogous 3‑(t‑butylaminocarbonyl)phenylboronic acid (CAS 183158‑30‑7) commands a higher price of $149.00 for a 250 mg quantity (approximately $596/g normalized) [1]. This translates to a 4.8‑fold cost premium for the tert‑butyl analog on a per‑gram basis. The target compound's more favorable pricing, combined with availability from multiple vendors (Aladdin, Leyan, Thermo Scientific/Alfa Aesar, BoronPharm, Combi‑Blocks via eMolecules), establishes a more reliable supply chain and reduces procurement risk compared to less‑widely‑stocked analogs .

Procurement cost Bulk availability Supply chain

Boronic Acid Reactivity Class Inference: Meta‑Substituent Effects on Diol Binding and Suzuki Coupling

The reactivity of phenylboronic acids in both chemical and biological contexts is exquisitely sensitive to the nature and position of aromatic substituents. Class‑level analysis of monosubstituted phenylboronic acids demonstrates that meta‑substituents influence the pKa of the boronic acid moiety through inductive effects without the confounding steric and intramolecular hydrogen‑bonding contributions observed in ortho‑substituted analogs [1]. This translates to predictable, pH‑tunable diol binding—a property foundational to the development of carbohydrate sensors and boronic acid‑based drug delivery systems. For 3‑(butylaminocarbonyl)phenylboronic acid, the electron‑withdrawing carboxamide at the meta position moderately lowers the boron pKa relative to unsubstituted phenylboronic acid, thereby enhancing binding affinity for diols (e.g., glucose, fructose) under physiological pH conditions (7.4) compared to the less‑acidic para‑isomer [2]. In Suzuki–Miyaura cross‑couplings, this electronic modulation similarly accelerates the rate‑limiting transmetalation step [3].

Boronic acid reactivity Saccharide sensing Cross‑coupling

Optimal Research and Procurement Use Cases for 3‑(Butylaminocarbonyl)phenylboronic Acid


Regioselective Suzuki–Miyaura Cross‑Coupling in Medicinal Chemistry

Employ 3‑(butylaminocarbonyl)phenylboronic acid as a meta‑functionalized boronic acid partner in palladium‑catalyzed Suzuki–Miyaura reactions to install a 3‑carboxamide‑substituted phenyl moiety onto aryl halides or pseudohalides. The meta‑substitution pattern ensures that the electronic and steric properties of the resulting biaryl product are distinct from those derived from the para‑isomer, a crucial consideration in structure‑activity relationship (SAR) campaigns where subtle alterations in molecular topology dictate target binding [1]. The compound's 98% purity specification reduces the likelihood of catalyst‑poisoning impurities, thereby improving cross‑coupling yields and simplifying product isolation.

Synthesis of Serine Hydrolase Inhibitor Libraries

Utilize this boronic acid as a key intermediate for the construction of peptidomimetic serine hydrolase inhibitors (e.g., targeting dipeptidyl peptidases or the proteasome). Phenylboronic acids are established transition‑state mimics for serine proteases, forming reversible covalent adducts with the active‑site serine residue [2]. The butylaminocarbonyl side chain, positioned at the meta location, provides a versatile handle for further derivatization (e.g., amide bond formation, N‑alkylation) while modulating the overall hydrophobicity and membrane permeability of the inhibitor scaffold. The favorable cost‑per‑gram relative to tert‑butyl analogs enables the parallel synthesis of larger compound libraries.

Development of Glucose‑Responsive Materials and Sensors

Incorporate 3‑(butylaminocarbonyl)phenylboronic acid into polymeric matrices or self‑assembled monolayers to create glucose‑responsive hydrogels or electrochemical sensors. The meta‑carboxamide substitution provides a reactive anchor point for covalent attachment to polymer backbones while preserving the boronic acid's capacity for reversible, pH‑dependent diol binding [3]. Class‑level evidence indicates that meta‑substituted phenylboronic acids exhibit enhanced glucose binding at physiological pH compared to para‑isomers, potentially improving sensor sensitivity in continuous glucose monitoring applications. The compound's commercial availability in bulk (5 g, 25 g packages) supports materials‑scale optimization.

Custom Synthesis and Late‑Stage Functionalization of Advanced Intermediates

Deploy this compound as a pre‑functionalized building block for the late‑stage diversification of complex pharmaceutical intermediates. The boronic acid handle enables orthogonal reactivity (e.g., Suzuki coupling, Chan–Lam coupling, oxidative hydroxylation) that is compatible with a wide range of functional groups present in drug‑like molecules. The documented availability from multiple global suppliers (Aladdin, Leyan, Thermo Scientific, BoronPharm) ensures supply chain continuity for ongoing medicinal chemistry programs, mitigating the risk of single‑source dependencies .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(Butylaminocarbonyl)phenylboronic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.